
4-((1-(2-bromobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of azetidinone derivatives, as described in the provided papers, involves a multi-step reaction process. In the first paper, the synthesis begins with 3-methyl-1H-pyrazol-5(4H)-one, which is subjected to Betti’s condensation reaction with aldehydes and ammonia to yield a precursor compound. This intermediate is then further treated with chloroacetic acid and POCl3 in the presence of triethylamine to form the final azetidinone derivatives, including compounds with a 4-oxoazetidin-1-yl moiety . The second paper outlines a different synthetic route where 3-chloro-1-{4-[3-(Substituted phenyl)prop-2enoyl]phenyl}-4-(4-hydroxyphenyl)azetidin-2-one is reacted with 99% hydrazine hydrate to produce pyrazoline-containing azetidin-2-one derivatives . Both papers confirm the structures of the synthesized compounds using spectroscopic techniques such as IR and 1H NMR, as well as elemental analysis.
Molecular Structure Analysis
The molecular structure of the azetidinone derivatives is characterized by the presence of a four-membered azetidinone ring. This ring is a key structural feature that is modified with various substituents to yield different derivatives. The first paper does not provide specific details on the molecular structure of 4-((1-(2-bromobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, but it does mention the use of IR and 1H NMR spectroscopy for structural confirmation . The second paper also relies on spectroscopic data for structural characterization but does not mention the specific compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of azetidinone derivatives are based on condensation and substitution reactions. In the first paper, Betti’s condensation is a key step, followed by a reaction with chloroacetic acid and POCl3, which likely involves nucleophilic substitution to form the azetidinone ring . The second paper describes a reaction involving hydrazine hydrate, which suggests a reduction or nucleophilic addition reaction to form the pyrazoline derivatives . These reactions are crucial for the introduction of various functional groups that confer the antimicrobial properties observed in the synthesized compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the azetidinone derivatives are not explicitly detailed in the provided papers. However, the antimicrobial activity of these compounds suggests that they possess chemical properties that enable them to interact with bacterial cells. The papers report the evaluation of these compounds against various bacterial strains, indicating that some of the synthesized azetidinone derivatives exhibit promising antibacterial activities . The specific interactions and mechanisms of action, which are related to the chemical properties of the compounds, are not described in the abstracts provided.
科学的研究の応用
Biomedical Applications
The compound 3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, which is structurally related to the queried chemical, has been identified as promising for various biomedical applications. Notably, its potential in regulating inflammatory diseases has been highlighted, based on docking studies. The synthesis process and structural confirmation through various spectroscopic techniques have been thoroughly documented, suggesting its significance in the research community (Ryzhkova, Ryzhkov, & Elinson, 2020).
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of azetidinone derivatives, which share a common structural framework with the queried compound. For instance, azetidinone analogs synthesized from 3-methyl-1H-pyrazol-5(4H)-one showed promising antibacterial activities against various bacterial strains, indicating their potential as antimicrobial agents. These compounds were structurally confirmed using spectroscopic techniques and elemental analysis (Chopde, Meshram, & Pagadala, 2012). Furthermore, the synthesis, characterization, and antimicrobial activities of other azetidin-2-one-based derivatives were explored, revealing their effectiveness against both bacterial and fungal strains (Shah et al., 2014).
Chemical Synthesis and Modification
The compound 4H-Pyran-4-ones, similar in structure to the queried chemical, has been identified for its valuable biological properties and is used in various applications, such as fungicides and treatments for hypersensitivity conditions like asthma and allergies. A novel synthesis method for 2-bromomethyl-6-methyl-4H-pyran-4-one, a related compound, was documented, indicating the importance of these compounds in chemical synthesis and pharmaceutical applications (Shahrisa, Tabrizi, & Ahsani, 2000).
作用機序
将来の方向性
特性
IUPAC Name |
4-[1-(2-bromobenzoyl)azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-10-6-11(7-15(19)21-10)22-12-8-18(9-12)16(20)13-4-2-3-5-14(13)17/h2-7,12H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDGRPSXICMNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

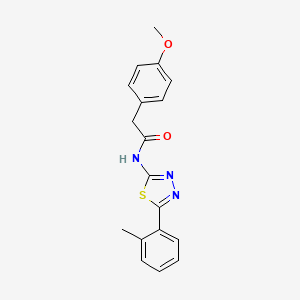
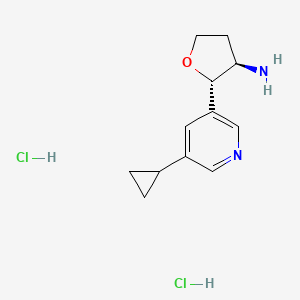

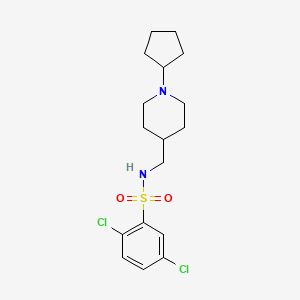
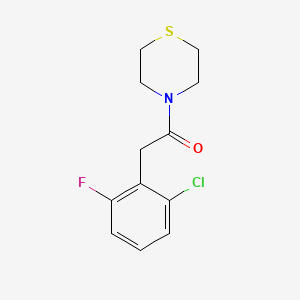

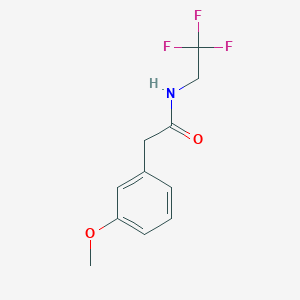
![2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B3010165.png)
![N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide](/img/structure/B3010166.png)
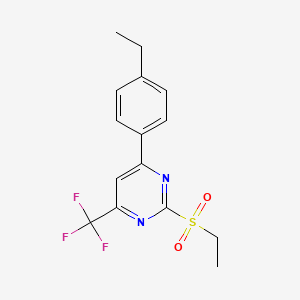
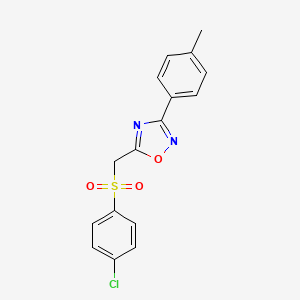
![2-amino-3-({(E)-[2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3010170.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3010172.png)